

Application Notes and Protocols: 5-Methylhydantoin in Organic Chemistry

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Compound of Interest

Compound Name: 5-Methylhydantoin

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **5-methylhydantoin** as a versatile reagent in organic synthesis. It is intended to serve as a comprehensive resource for professionals in research, and drug development, offering insights into key reactions, methodologies, and potential applications.

Introduction to 5-Methylhydantoin

5-Methylhydantoin is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules.^[1] Its stable hydantoin core can be strategically functionalized at various positions, making it an attractive starting material for the development of novel pharmaceuticals and agrochemicals.^[1] This document focuses on its application as a reagent in N-alkylation, halogenation, and as a precursor for 5-methylenehydantoin and anticonvulsant drug candidates.

Chemical Properties of 5-Methylhydantoin:

Property	Value	Reference
CAS Number	616-03-5	[1]
Molecular Formula	C ₄ H ₆ N ₂ O ₂	[1]
Molecular Weight	114.10 g/mol	[1]
Appearance	White to almost white crystalline powder	[1]
Melting Point	148-152 °C	
Purity	≥ 97%	

Key Synthetic Applications and Protocols

N-Alkylation of 5-Methylhydantoin

The hydantoin ring of **5-methylhydantoin** possesses two nitrogen atoms (N1 and N3) that can be selectively alkylated to introduce diverse functional groups. The regioselectivity of the alkylation is primarily influenced by the basicity of the reaction conditions. The N3-proton is more acidic and thus more readily deprotonated and alkylated under milder basic conditions.[\[2\]](#)

A general and efficient method for the selective alkylation at the N3 position involves the use of a weak base such as potassium carbonate.

Experimental Protocol: N3-Alkylation of **5-Methylhydantoin**

- To a solution of **5-methylhydantoin** (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add potassium carbonate (1.5 eq).
- Add the desired alkyl halide (R-X) (1.1 eq) to the suspension.
- Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography to yield the N3-alkylated **5-methylhydantoin**.

Quantitative Data for N3-Alkylation (Representative Examples):

Alkyl Halide (R-X)	Base	Solvent	Temperature e (°C)	Time (h)	Yield (%)
Methyl Iodide	K ₂ CO ₃	DMF	25	12	~90
Ethyl Bromide	K ₂ CO ₃	Acetonitrile	60	8	~85
Benzyl Chloride	K ₂ CO ₃	DMF	80	6	~88

Selective alkylation at the N1 position is more challenging due to the lower acidity of the N1-proton. Stronger bases are typically required to achieve deprotonation at this site.

Experimental Protocol: N1-Selective Methylation of **5-Methylhydantoin** (Adapted from Phenytoin Alkylation)

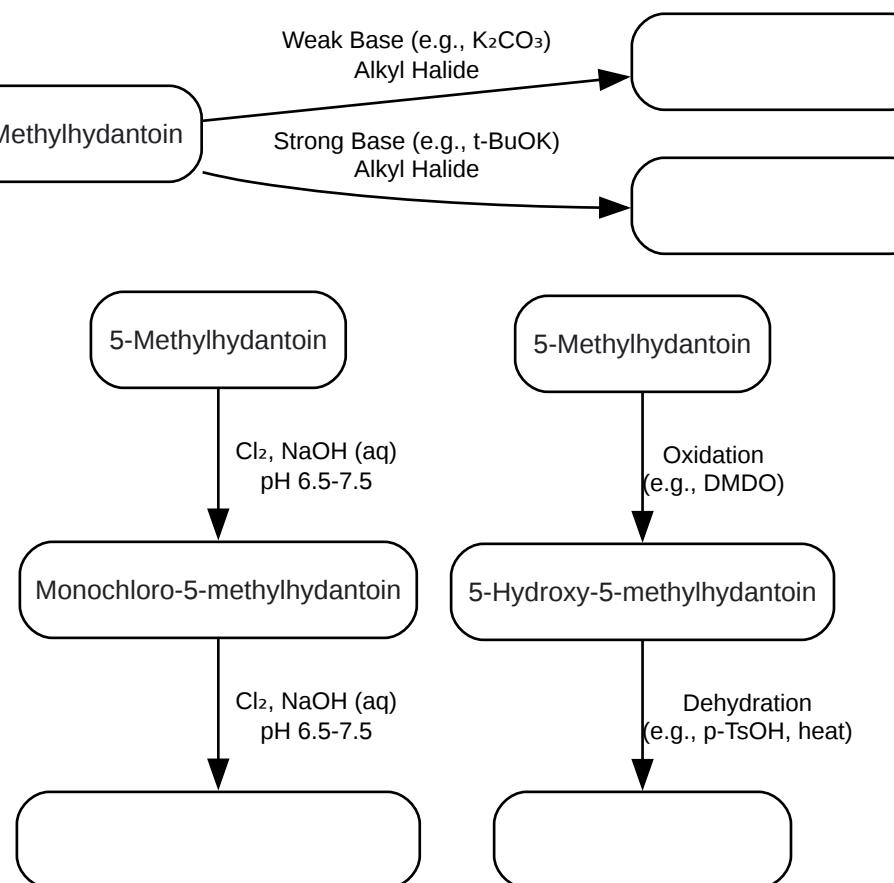
- To a solution of **5-methylhydantoin** (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., Argon), add potassium tert-butoxide (t-BuOK) (2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add methyl iodide (1.2 eq) to the reaction mixture.
- Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.
- Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

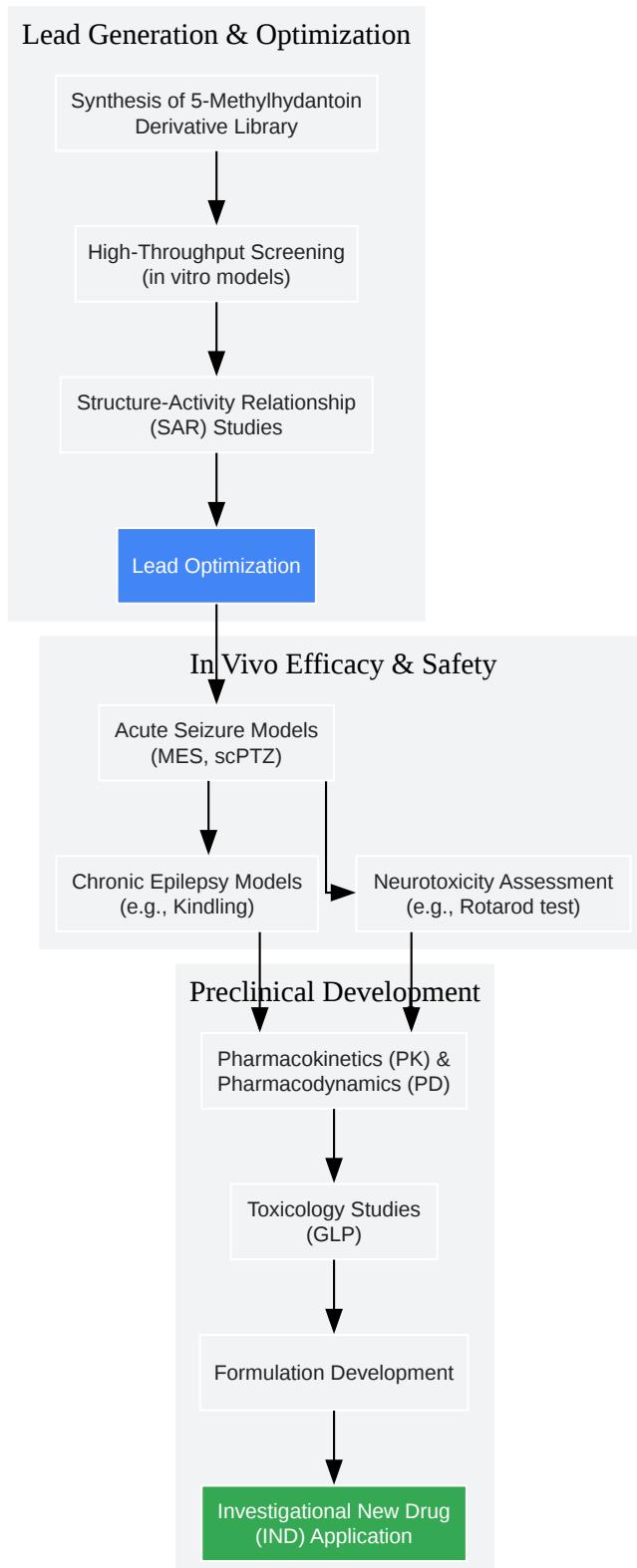
- Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain **N1-methyl-5-methylhydantoin**.

Quantitative Data for N1-Alkylation (Representative Example):

Alkyl Halide (R-X)	Base	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
Methyl Iodide	t-BuOK	THF	25	1	~75-85

Logical Relationship of N-Alkylation Selectivity



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References

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- 2. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]
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